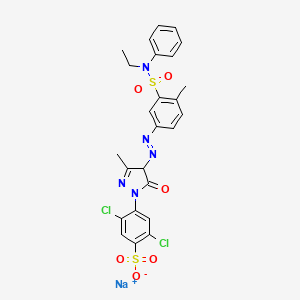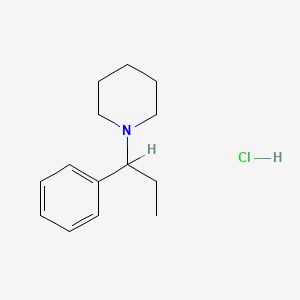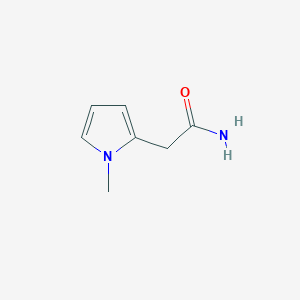![molecular formula C10H5NO B14467472 3,6-Methanoindeno[1,7-cd][1,2]oxazole CAS No. 72417-63-1](/img/structure/B14467472.png)
3,6-Methanoindeno[1,7-cd][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Methanoindeno[1,7-cd][1,2]oxazole is a heterocyclic compound that features a fused ring system incorporating both an indene and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Methanoindeno[1,7-cd][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of arylacetylenes with α-amino acids in the presence of copper nitrate and iodine can yield oxazole derivatives . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, which allows for the preparation of substituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as immobilized phosphine-gold complexes, can also facilitate the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Methanoindeno[1,7-cd][1,2]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Applications De Recherche Scientifique
3,6-Methanoindeno[1,7-cd][1,2]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,6-Methanoindeno[1,7-cd][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Contains a fused benzene and oxazole ring system.
Uniqueness
3,6-Methanoindeno[1,7-cd][1,2]oxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Propriétés
Numéro CAS |
72417-63-1 |
|---|---|
Formule moléculaire |
C10H5NO |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-oxa-4-azatetracyclo[6.3.1.02,6.03,10]dodeca-1,3,6,8(12),10-pentaene |
InChI |
InChI=1S/C10H5NO/c1-5-2-7-4-6(1)9-8(3-5)12-11-10(7)9/h1,3-4H,2H2 |
Clé InChI |
MTNOUTZXVBSJBB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C4C(=C2)ON=C4C1=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)




![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)

![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)
![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)

![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)


